molecular formula C5H10O2 B1615682 1-Hydroxy-3-methyl-2-butanone CAS No. 36960-22-2

1-Hydroxy-3-methyl-2-butanone

Cat. No. B1615682
CAS RN: 36960-22-2
M. Wt: 102.13 g/mol
InChI Key: NBEGXSQMVJTIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-methyl-2-butanone is a chemical compound with the formula C5H10O2 . It is also known by other names such as 2-Butanone, 1-hydroxy-3-methyl .


Synthesis Analysis

The synthesis of 1-Hydroxy-3-methyl-2-butanone involves various chemical reactions. For instance, it has been used as a starting material to synthesize 1,3-butanediol . More detailed information about its synthesis could not be found in the available resources.


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-3-methyl-2-butanone consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 102.1317 .

Scientific Research Applications

Electro-optic Applications

A facile high-yield synthetic route has been established for the synthesis of α-hydroxy methyl ketones, highlighting 1-Hydroxy-3-methyl-2-butanone as a crucial precursor. These compounds are vital for creating tricyanovinyldihydrofuran-type acceptors used in high μβ nonlinear optical chromophores, indicating its significance in the development of advanced electro-optic materials (He, Leslie, & Sinicropi, 2002).

Green Chemistry and Bio-based Production

The dehydration of bio-based 2,3-butanediol into butanone presents a green alternative for producing butanone, highlighting the compound's potential in sustainable chemical production processes. This method involves using modified HZSM-5 zeolites and showcases the utility of 1-Hydroxy-3-methyl-2-butanone in facilitating environmentally friendly chemical synthesis (Zhang, Yu, Ji, & Huang, 2012).

Atmospheric Chemistry

Research on the kinetics and products of reactions involving 1-Hydroxy-3-methyl-2-butanone and atmospheric radicals, such as OH and Cl atoms, provides insights into the compound's behavior in the atmosphere. These studies are crucial for understanding its environmental impact and role in atmospheric chemistry, with implications for air quality and pollution modeling (Sleiman, El Dib, Ballesteros, Moreno, Albaladejo, Canosa, & Chakir, 2014).

Biocatalysis and Bioengineering

1-Hydroxy-3-methyl-2-butanone's role in biocatalytic processes, especially in the transformation of 2,3-butanediol to acetoin using engineered Bacillus subtilis, underscores its importance in biotechnology. This process exemplifies the application of microbial biocatalysis in producing valuable chemical compounds, which is pivotal for the development of sustainable industrial processes (Bao, Zhang, Rao, Zhao, Zhang, Yang, Xu, & Yang, 2014).

Fuel Research

The compound's relevance in combustion models and as a precursor in biofuel production highlights its potential in energy research. Studies focusing on its kinetics and reaction mechanisms in combustion processes provide valuable data for developing bio-derived fuels and understanding their combustion properties (Sarathy, Vranckx, Yasunaga, Mehl, Oßwald, Metcalfe, Westbrook, Pitz, Kohse-Höinghaus, Fernandes, & Curran, 2012).

Safety and Hazards

1-Hydroxy-3-methyl-2-butanone is considered hazardous. It is a flammable liquid and can cause serious eye irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-hydroxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEGXSQMVJTIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190458
Record name 1-Hydroxy-3-methyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36960-22-2
Record name 1-Hydroxy-3-methyl-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036960222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-methyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-3-methyl-2-butanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-3-methyl-2-butanone
Reactant of Route 3
1-Hydroxy-3-methyl-2-butanone
Reactant of Route 4
1-Hydroxy-3-methyl-2-butanone
Reactant of Route 5
1-Hydroxy-3-methyl-2-butanone
Reactant of Route 6
1-Hydroxy-3-methyl-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.